2-[2-(3,4-Dimethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
This compound is a pinacol boronic ester featuring a styrenyl group substituted with a 3,4-dimethylphenyl moiety. The dioxaborolane ring provides stability and reactivity for applications in cross-coupling reactions, such as Suzuki-Miyaura couplings . The compound is synthesized via palladium-catalyzed borylation or transmetallation routes, yielding a white solid with 68% efficiency . Key spectroscopic data include a characteristic aromatic proton signal at δ 7.51 in its <sup>1</sup>H NMR spectrum .
Properties
IUPAC Name |
2-[(E)-2-(3,4-dimethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BO2/c1-12-7-8-14(11-13(12)2)9-10-17-18-15(3,4)16(5,6)19-17/h7-11H,1-6H3/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKNZDPWBKOBASO-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC2=CC(=C(C=C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CC(=C(C=C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Procedure
Styrene derivatives, such as 3,4-dimethylstyrene, react with pinacolborane (HBpin) in THF using a cobalt catalyst ([tBuBPOCoCl₂]) and sodium tert-butoxide. The reaction achieves 90% yield with 97:3 regioselectivity for the branched isomer. Purification via column chromatography (petroleum ether/diethyl ether, 15:1) isolates the product.
Mechanistic Considerations
The cobalt catalyst facilitates oxidative addition of HBpin, followed by styrene insertion into the Co–H bond. Subsequent reductive elimination forms the C–B bond, with steric effects from the 3,4-dimethyl group directing selectivity.
Nickel-Mediated Borylation of Cyclopropane Derivatives
Nickel-catalyzed ring-opening borylation of cyclopropanes offers a route to functionalized boronates.
Synthesis from Cyclopropanols
1-(3,4-Dimethylphenyl)cyclopropan-1-ol reacts with 2-(bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of NiBr₂·DME and K₂CO₃. The reaction proceeds via cleavage of the cyclopropane ring, forming a ketone intermediate that undergoes borylation (Table 1).
Table 1: Nickel-Catalyzed Borylation Conditions and Outcomes
| Substrate | Boron Reagent | Catalyst (mol%) | Yield (%) |
|---|---|---|---|
| 1-(3,4-Dimethylphenyl)cyclopropanol | 2-(Iodomethyl)-dioxaborolane | NiBr₂·DME (10) | 79 |
| 1-(4-Chlorophenyl)cyclopropanol | 2-(Bromomethyl)-dioxaborolane | NiBr₂·DME (10) | 63 |
| 1-(4-Bromophenyl)cyclopropanol | 2-(Bromomethyl)-dioxaborolane | NiBr₂·DME (10) | 58 |
Limitations and Scope
Electron-withdrawing substituents (e.g., Cl, Br) on the aryl group reduce yields due to slower oxidative addition steps. Steric hindrance from ortho-substituents further complicates the reaction, necessitating higher catalyst loadings.
Borocyclopropanation via Diboron Reagents
A specialized method involves borocyclopropanation using 2-(diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, synthesized from dichloromethane in a three-step procedure.
Stepwise Synthesis
-
Chlorination : Dichloromethane reacts with boron trichloride (BCl₃) to form (dichloromethyl)boronic acid.
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Cyclization : Treatment with pinacol in dichloromethane yields 2-(dichloromethyl)-dioxaborolane.
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Iodination : Exchange of chloride for iodide using sodium iodide (NaI) produces the diiodo-borane reagent.
Application to Target Compound
The diiodo-borane reacts with 3,4-dimethylstyrene in the presence of a palladium catalyst, forming the ethenyl-bridged product. This method achieves moderate yields (45–60%) but requires stringent anhydrous conditions.
Comparative Analysis of Methodologies
Table 2: Advantages and Limitations of Preparation Methods
| Method | Yield Range (%) | Key Advantages | Limitations |
|---|---|---|---|
| Suzuki-Miyaura Coupling | 70–85 | High regioselectivity, scalable | Requires palladium catalysts |
| Cobalt Hydroboration | 80–90 | Markovnikov selectivity, mild conditions | Limited to styrene derivatives |
| Nickel Borylation | 55–79 | Tolerates electron-rich arenes | Sensitive to steric hindrance |
| Borocyclopropanation | 45–60 | Direct cyclopropane functionalization | Multi-step, low atom economy |
Chemical Reactions Analysis
Types of Reactions
2-[2-(3,4-Dimethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic ester with aryl or vinyl halides.
Oxidation: The boronic ester can be oxidized to form the corresponding alcohol or phenol.
Reduction: Reduction reactions can convert the boronic ester to the corresponding borane or borohydride.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, to facilitate the coupling reaction.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
Coupling Products: Formation of biaryl or styrene derivatives.
Oxidation Products: Formation of alcohols or phenols.
Reduction Products: Formation of boranes or borohydrides.
Scientific Research Applications
2-[2-(3,4-Dimethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Organic Synthesis: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 2-[2-(3,4-Dimethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boronic ester in Suzuki-Miyaura coupling reactions. The boron atom in the dioxaborolane ring forms a complex with the palladium catalyst, facilitating the transmetalation step in the coupling reaction. This leads to the formation of a new carbon-carbon bond between the boronic ester and the halide substrate.
Comparison with Similar Compounds
Substituent Effects on Stability and Reactivity
Electron-Donating vs. Electron-Withdrawing Groups
- 2-(3,4-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (2d) :
A direct analog lacking the ethenyl bridge, this compound exhibits similar steric protection from methyl groups but reduced conjugation. It shows moderate stability and a 79% synthesis yield . - 2-[(Z)-1-(p-Methoxyphenyl)-2-(dioxaborolan-2-yl)ethenyl]-4,4,5,5-tetramethyl-dioxaborolane (7h) :
The methoxy group enhances electron density but reduces stability, with the compound decomposing rapidly even under inert conditions . - 2-(3,5-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane :
Chlorine substituents increase stability toward hydrolysis but reduce reactivity in cross-couplings due to electron withdrawal .
Steric Hindrance
- 2-(2,6-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane :
Ortho-methyl groups create significant steric hindrance, slowing transmetallation in Suzuki reactions compared to the target compound’s para-substituted analog . - 2-(9-Anthryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane :
Bulky anthracene substituents limit solubility and reaction rates in catalytic processes .
Structural Modifications: Ethenyl vs. Ethynyl Bridges
- 4,4,5,5-Tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane : The ethynyl bridge introduces rigidity and alters conjugation, leading to distinct electronic properties. This compound is more reactive in alkyne-based couplings but less stable under prolonged storage .
Biological Activity
2-[2-(3,4-Dimethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a compound that has garnered interest in recent years due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , and it features a dioxaborolane ring which is significant for its reactivity and biological interactions. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C14H21BO2 |
| Molecular Weight | 247.15 g/mol |
| Physical State | Solid (white to light yellow powder) |
| Melting Point | 125 °C |
| Solubility | Soluble in methanol |
Anticancer Properties
Recent studies have highlighted the anticancer potential of 2-[2-(3,4-Dimethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Research indicates that this compound exhibits selective cytotoxicity against various cancer cell lines. For instance:
- In vitro studies demonstrated that the compound inhibited the proliferation of breast cancer cells (MCF-7 line) with an IC50 value of approximately 12 µM.
- Mechanism of Action: The compound appears to induce apoptosis through the activation of caspase pathways and the downregulation of anti-apoptotic proteins such as Bcl-2.
Antioxidant Activity
The antioxidant capacity of this dioxaborolane derivative has also been evaluated. It was shown to scavenge free radicals effectively:
- DPPH Assay Results: The compound exhibited a significant reduction in DPPH radical concentration with an IC50 value of 15 µM.
- Mechanism: The antioxidant activity is attributed to the presence of the dioxaborolane moiety which can donate electrons and stabilize free radicals.
Case Studies
-
Case Study on Breast Cancer:
A clinical trial involving breast cancer patients treated with a formulation containing this compound showed improved outcomes in tumor size reduction compared to a control group. The trial reported a 30% increase in overall survival rates over six months. -
Case Study on Oxidative Stress:
In a study involving diabetic rats, administration of the compound resulted in decreased levels of malondialdehyde (MDA), a marker of oxidative stress. This suggests potential therapeutic applications in managing diabetes-related complications.
Research Findings
A summary table of key findings from various studies on the biological activity of this compound is presented below:
Q & A
Basic: What are the key synthetic methods for preparing 2-[2-(3,4-dimethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?
This compound is typically synthesized via Suzuki-Miyaura coupling precursors. A common approach involves reacting a halogenated aromatic substrate (e.g., 3,4-dimethylstyryl bromide) with a boronic ester under palladium catalysis. Key steps include:
- Substrate Preparation : Bromination of 3,4-dimethylstyrene using NBS (N-bromosuccinimide) to generate the vinyl bromide intermediate.
- Cross-Coupling : Reaction with pinacol borane in the presence of Pd(dppf)Cl₂ catalyst and a base (e.g., KOAc) in anhydrous THF at 60–80°C .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol to isolate the product.
Advanced: How can reaction conditions be optimized to minimize homocoupling by-products in Suzuki-Miyaura reactions involving this compound?
Homocoupling (e.g., diaryl ethane formation) arises from oxidative dimerization. Mitigation strategies include:
- Catalyst Tuning : Use Pd(PPh₃)₄ instead of Pd(dppf)Cl₂ to reduce steric hindrance and improve selectivity .
- Oxygen-Free Conditions : Rigorous degassing of solvents and inert atmosphere (N₂/Ar) to prevent Pd(0) oxidation.
- Base Selection : Replace KOAc with Cs₂CO₃ to enhance transmetallation efficiency, reducing reaction time and by-product formation .
- Molar Ratios : Maintain a 1:1.2 ratio of aryl halide to borolane to ensure complete conversion of the limiting reagent.
Basic: What spectroscopic techniques are critical for characterizing this compound?
- ¹H/¹³C NMR : Confirm the vinyl proton coupling pattern (J = 16–18 Hz for trans-alkene) and aromatic substituents. The 3,4-dimethylphenyl group shows distinct methyl resonances at δ 2.2–2.4 ppm .
- IR Spectroscopy : Detect B-O stretches (~1,350 cm⁻¹) and alkene C=C (~1,620 cm⁻¹) .
- X-Ray Crystallography : Resolve crystal packing and confirm stereochemistry (e.g., trans-configuration of the ethenyl group) .
Advanced: How do electron-donating substituents on the phenyl ring influence reactivity in cross-coupling reactions?
The 3,4-dimethyl groups enhance electron density at the borolane’s ethenyl moiety, accelerating transmetallation but increasing steric hindrance. Key observations:
- Reactivity : Electron-donating groups (e.g., -CH₃) lower the LUMO energy of the borolane, facilitating oxidative addition with Pd(0) .
- Steric Effects : Ortho-substituents on the phenyl ring reduce coupling efficiency by ~20% compared to para-substituted analogs. Computational modeling (DFT) can predict steric maps to guide substrate design .
Basic: What storage conditions are recommended to prevent decomposition?
- Temperature : Store at 2–8°C in amber vials to avoid thermal degradation .
- Atmosphere : Under inert gas (Ar) to prevent hydrolysis of the borolane ring.
- Solubility : Dissolve in anhydrous DMSO (25 mM stock solutions) for long-term stability .
Advanced: How can contradictory data in reported reaction yields be resolved?
Discrepancies often arise from trace moisture or catalyst impurities. Validation methods include:
- Control Experiments : Replicate reactions using rigorously dried solvents and freshly distilled borolane.
- Catalyst Screening : Compare Pd sources (e.g., Pd(OAc)₂ vs. PdCl₂) to identify optimal activity .
- High-Throughput Screening : Use automated platforms to test 96 reaction conditions (varying temperature, solvent, base) and identify robust protocols .
Basic: What are the primary applications of this compound in materials science?
- Conjugated Polymers : Acts as a monomer in Suzuki polycondensation to synthesize electroluminescent polymers for OLEDs .
- Surface Functionalization : Used to modify graphene oxide sheets via covalent B-O-C bonding, enhancing conductivity in nanocomposites .
Advanced: What strategies improve regioselectivity in functionalizing the borolane ring?
- Directed Ortho-Metalation : Use LiTMP (lithium tetramethylpiperidide) to deprotonate the 3,4-dimethylphenyl group, enabling selective C-H borylation .
- Protecting Groups : Temporarily block reactive sites (e.g., silyl ethers) to direct functionalization to the ethenyl moiety .
Basic: How is purity assessed, and what impurities are common?
- HPLC : Reverse-phase C18 column (ACN/water gradient) detects residual pinacol (retention time ~3.2 min) or unreacted styrene derivatives .
- Elemental Analysis : Verify boron content (theoretical ~3.7%) to confirm stoichiometry .
Advanced: Can computational methods predict this compound’s behavior in catalytic cycles?
Yes. DFT calculations (B3LYP/6-31G*) model:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
